molecular formula C16H24N2O2 B11166932 3-[(2-methylpropanoyl)amino]-N-pentylbenzamide

3-[(2-methylpropanoyl)amino]-N-pentylbenzamide

Cat. No.: B11166932
M. Wt: 276.37 g/mol
InChI Key: ZYRQCGDNLKAIJS-UHFFFAOYSA-N
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Description

3-[(2-methylpropanoyl)amino]-N-pentylbenzamide is an organic compound belonging to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmaceuticals. This compound is characterized by its unique structure, which includes a benzamide core substituted with a 2-methylpropanoyl group and a pentyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-methylpropanoyl)amino]-N-pentylbenzamide typically involves the acylation of an amine with an appropriate acyl chloride. The general synthetic route can be summarized as follows:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-aminobenzamide and 2-methylpropanoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems and advanced purification techniques ensures the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2-methylpropanoyl)amino]-N-pentylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert carbonyl groups to alcohols.

    Substitution: The benzamide core can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

3-[(2-methylpropanoyl)amino]-N-pentylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(2-methylpropanoyl)amino]-N-pentylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and target of interest.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-methylpropanoyl)amino]-N-(2-phenylethyl)benzamide
  • 3-[(2-methylpropanoyl)amino]-N-(2-methylpropyl)benzamide

Uniqueness

3-[(2-methylpropanoyl)amino]-N-pentylbenzamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. The presence of the pentyl chain differentiates it from other similar compounds, potentially leading to variations in solubility, stability, and reactivity.

Properties

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

3-(2-methylpropanoylamino)-N-pentylbenzamide

InChI

InChI=1S/C16H24N2O2/c1-4-5-6-10-17-16(20)13-8-7-9-14(11-13)18-15(19)12(2)3/h7-9,11-12H,4-6,10H2,1-3H3,(H,17,20)(H,18,19)

InChI Key

ZYRQCGDNLKAIJS-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(=O)C1=CC(=CC=C1)NC(=O)C(C)C

Origin of Product

United States

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